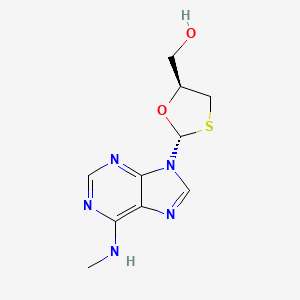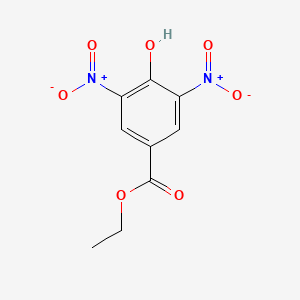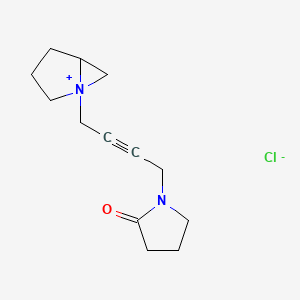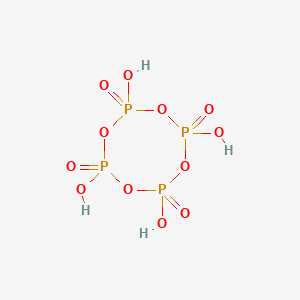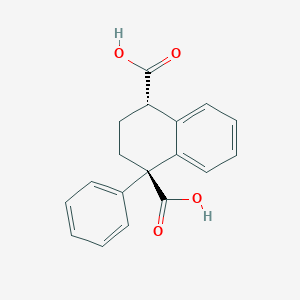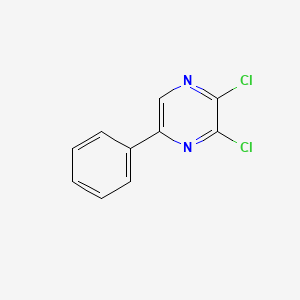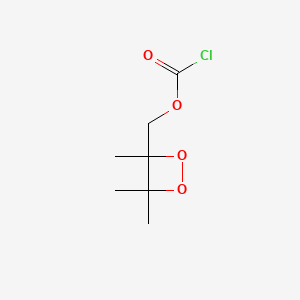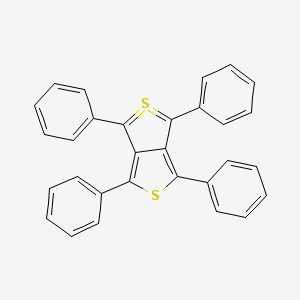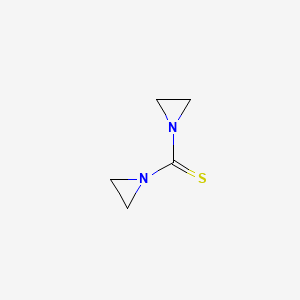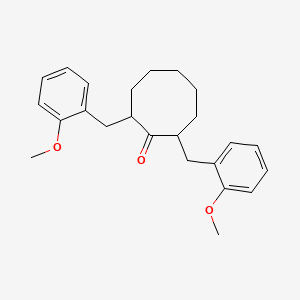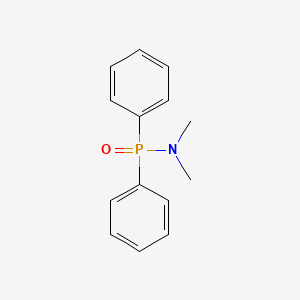
N,N-Dimethyl-P,P-diphenylphosphinic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-P,P-diphenylphosphinic amide is an organophosphorus compound with the molecular formula C14H16NOP. It is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a phosphinic amide group, which imparts distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-P,P-diphenylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
(C6H5)2P(O)Cl+HN(CH3)2→(C6H5)2P(O)N(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N,N-Dimethyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinic amides.
科学的研究の応用
N,N-Dimethyl-P,P-diphenylphosphinic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of flame retardants and plasticizers.
作用機序
The mechanism of action of N,N-Dimethyl-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes and receptors. The phosphinic amide group can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s reactivity is attributed to the electron-withdrawing nature of the phosphinic group, which enhances its ability to participate in nucleophilic and electrophilic reactions.
類似化合物との比較
Similar Compounds
Diphenylphosphinic amide: Lacks the N,N-dimethyl substitution.
N,N-Dimethylphosphinic amide: Contains a single phenyl group.
Phosphinic acid derivatives: Various substitutions on the phosphinic group.
Uniqueness
N,N-Dimethyl-P,P-diphenylphosphinic amide is unique due to the presence of both dimethyl and diphenyl groups, which confer distinct steric and electronic properties. This combination enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
特性
CAS番号 |
3732-84-1 |
|---|---|
分子式 |
C14H16NOP |
分子量 |
245.26 g/mol |
IUPAC名 |
N-diphenylphosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C14H16NOP/c1-15(2)17(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
KGHXVBWKESEXNO-UHFFFAOYSA-N |
正規SMILES |
CN(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



